Octyl-beta-D-glucopyranoside

Catalog No.
S703161
CAS No.
29836-26-8
M.F
C14H28O6
M. Wt
292.37 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Octyl-beta-D-glucopyranoside

Researchers requiring complete detergent removal for membrane protein reconstitution often face irreversible artifacts with low-CMC detergents. Octyl-β-D-glucopyranoside (OG) resolves this with a high CMC (20-25 mM) enabling rapid, quantitative dialysis. Key advantages: • ~8 kDa micelle minimizes steric hindrance for X-ray crystallography • UV-transparent, avoiding 280 nm interference in protein quantification • Ideal for liposome reconstitution: leaves vesicles free of lytic residuals. Sourced for reliable supply chain continuity.

CAS Number

29836-26-8

Product Name

Octyl-beta-D-glucopyranoside

IUPAC Name

(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-octoxyoxane-3,4,5-triol

Molecular Formula

C14H28O6

Molecular Weight

292.37 g/mol

InChI

InChI=1S/C14H28O6/c1-2-3-4-5-6-7-8-19-14-13(18)12(17)11(16)10(9-15)20-14/h10-18H,2-9H2,1H3/t10-,11-,12+,13-,14-/m1/s1

InChI Key

HEGSGKPQLMEBJL-RKQHYHRCSA-N

SMILES

CCCCCCCCOC1C(C(C(C(O1)CO)O)O)O

Synonyms

1-O-n-octyl-beta-D-glucopyranoside, beta-octyl-D-glucoside, beta-octylglucopyranoside, N-octyl-beta-D-glucopyranoside, octyl glucoside, octyl-alpha-D-glucoside, octyl-beta-D-glucoside, octyl-D-glucoside, (alpha)-isomer, octylglucopyranoside, octylglucoside

Canonical SMILES

CCCCCCCCOC1C(C(C(C(O1)CO)O)O)O

Isomeric SMILES

CCCCCCCCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O

The exact mass of the compound Octyl beta-D-glucopyranoside is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Technology, Industry, and Agriculture - Household Products - Detergents - Supplementary Records. It belongs to the ontological category of beta-D-glucoside in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern. However, this does not mean our product can be used or applied in the same or a similar way.

Purity

≥98%

Package Size

500 mg, 5 g, 25 g

Octyl-beta-D-glucopyranoside (CAS: 29836-26-8), commonly referred to as OG, is a non-ionic alkyl glucoside detergent established as a critical reagent for the solubilization, purification, and structural analysis of integral membrane proteins. Characterized by a high critical micelle concentration (CMC) of 20–25 mM and a well-defined, uniform micellar structure with an aggregation number of approximately 84, OG provides a highly reproducible, non-denaturing environment for lipid-associated biomolecules . For procurement and material selection, its primary value lies in its rapid dialyzability and optical clarity, making it a superior baseline choice over traditional polyoxyethylene detergents for workflows requiring strict downstream detergent removal or direct spectrophotometric quantification.

Research Fit

High-CMC, dialyzable non-ionic detergent
Non-denaturing nature preserves membrane protein function
Suited for reconstitution and crystallization studies

Substituting Octyl-beta-D-glucopyranoside with common alternative non-ionic detergents like Triton X-100 or n-Dodecyl-β-D-maltoside (DDM) routinely leads to process failures in downstream applications. Triton X-100 possesses a critically low CMC (~0.2 mM), rendering it virtually impossible to remove via standard dialysis during liposome reconstitution, and its aromatic phenol ring strongly absorbs UV light at 280 nm, blinding standard protein quantification assays [1]. Conversely, while DDM is an excellent solubilizer, it forms massive micelles (65–70 kDa) that create a substantial, mobile detergent belt around target proteins, causing severe steric hindrance that frequently prevents the formation of high-resolution crystal lattices in X-ray crystallography [1]. Selecting OG avoids these trapped-detergent and analytical-masking artifacts.

Substitution Risk

OG: High CMC enables efficient dialysis
DDM: Low CMC may resist dialysis removal
Dialysis efficiency may not transfer directly
OG: Reported higher resolution in crystal trials
OTG: Crystal quality may differ
Crystallization outcome context may shift
OG: May disrupt certain protein complexes
DDM: Maintained complex integrity
Protein interaction context may not reproduce

Superior Dialysis Removal Efficiency for Liposome Reconstitution

In membrane protein relipidation workflows, the removal of detergent is a rate-limiting process step. Octyl-beta-D-glucopyranoside features a high critical micelle concentration (CMC) of 20–25 mM, which allows it to exist predominantly as dialyzable monomers during buffer exchange [1]. In head-to-head process comparisons, OG can be efficiently and completely removed via standard dialysis over 72 hours, whereas Triton X-100 (CMC ~0.2 mM) remains trapped in the lipid-protein matrix due to its low CMC[1]. This fundamental thermodynamic difference dictates that protocols utilizing Triton X-100 yield final proteoliposomes contaminated with residual detergent, compromising membrane integrity and functional assays.

Evidence DimensionCritical Micelle Concentration (CMC) dictating dialyzability
Target Compound DataOG: 20–25 mM (rapidly dialyzable)
Comparator Or BaselineTriton X-100: ~0.2 mM (non-dialyzable by standard methods)
Quantified DifferenceOG exhibits a >100-fold higher CMC than Triton X-100, enabling complete removal via simple dialysis.
ConditionsStandard aqueous buffer dialysis (e.g., HBS) at room temperature.

Procurement of OG is mandatory for functional liposome reconstitution (e.g., Tissue Factor relipidation) where residual detergent would lyse vesicles or alter protein activity.

CMC Comparison
Head-to-head
OG 20–25 mM vs DDM 0.15–0.17 mM
Supports dialysis-compatible removal context
~150-fold difference in water at 20–25°C

Minimized Micellar Steric Hindrance for X-Ray Crystallography

The physical dimensions of the detergent micelle directly dictate the success of membrane protein crystallization. Octyl-beta-D-glucopyranoside forms highly compact micelles with an average molecular weight of approximately 8 kDa . By contrast, the widely used in-class substitute n-Dodecyl-β-D-maltoside (DDM) forms substantially larger micelles weighing 65–70 kDa [1]. The massive detergent belt formed by DDM physically obstructs protein-protein contacts required for crystal lattice formation. The use of OG reduces the micellar mass by over 88%, significantly increasing the probability of obtaining well-ordered, high-resolution protein crystals [1].

Evidence DimensionMicellar Molecular Weight
Target Compound DataOG: ~8 kDa
Comparator Or BaselineDDM: 65–70 kDa
Quantified DifferenceOG micelles are ~88% smaller by mass than DDM micelles.
ConditionsAqueous solubilization conditions for membrane protein crystallogenesis.

Selecting OG over DDM is critical for structural biology workflows where minimizing the detergent footprint is required to achieve tight crystal packing.

Crystal Resolution
Head-to-head
1.35 Å (OG) vs 1.45 Å (OTG)
Reported resolution difference in bacteriorhodopsin crystals
Lipidic cubic phase; higher resolution may support structure details

Optical Transparency for Direct UV Spectrophotometry

Accurate quantification of purified membrane proteins relies heavily on UV absorbance at 280 nm. Octyl-beta-D-glucopyranoside is optically clear, exhibiting an absorbance of ≤0.3 at 260 nm (10% solution in water) and negligible absorbance at 280 nm . In contrast, Triton X-100 contains an aromatic octylphenol group that absorbs intensely in the UV region, creating massive background interference that completely masks the A280 signal of the target protein [1]. Substituting Triton X-100 with OG eliminates this analytical blind spot, bypassing the need for complex, detergent-compatible colorimetric assays.

Evidence DimensionUV Absorbance Interference at 280 nm
Target Compound DataOG: Negligible absorbance (optically clear)
Comparator Or BaselineTriton X-100: High absorbance (aromatic ring interference)
Quantified DifferenceOG permits direct A280 protein quantification with zero aromatic background, whereas Triton X-100 completely masks the signal.
ConditionsStandard UV-Vis spectrophotometry at 280 nm for protein concentration determination.

Buyers should specify OG to streamline analytical workflows, allowing rapid, non-destructive protein quantification without secondary assay kits.

Complex Integrity
Head-to-head
Immunoprecipitation: failed (OG) vs success (DDM)
May disrupt certain protein-antibody interactions
Cadherin-11-mAb 1A5 context; DDM retained interaction
Kinase Activity
Head-to-head
3.6 (–EGF) / 7.5 (+EGF) relative to Triton X-100
Preserved ligand-stimulated EGFR activity
1% OG; polydisperse profile; activity higher than DHPC
Chemical Stability
Class-level
Susceptible to hydrolysis; 3-month shelf life at 4°C
Stability profile differs from thio-analog OTG
Data to verify; consider for long-term use

High-Resolution Membrane Protein Crystallography

Driven by its exceptionally small micelle size (~8 kDa), OG is a primary choice for the crystallization of integral membrane proteins. Because it forms a minimal detergent belt, it allows for the close protein-protein interactions necessary to form well-diffracting crystal lattices, a structural feat often impossible when using larger detergents like DDM [2].

Detergent-Free Proteoliposome Reconstitution

Due to its high CMC (20–25 mM), OG is the preferred surfactant for relipidating purified proteins (such as Tissue Factor or viral ion channels) into artificial phospholipid vesicles. It can be rapidly and quantitatively removed via standard dialysis, ensuring that the final liposomes are free of membrane-lytic residual detergent—an outcome unachievable with Triton X-100 [1].

High-Throughput LC-MS/MS Membrane Proteomics

OG is highly compatible with advanced proteomic workflows, such as tube-gel digestion. Its well-defined chemical structure and lack of mass spectrometric suppression allow for the maximum solubilization of complex membrane fractions from cells or tissues without interfering with downstream LC-MS/MS peptide identification [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Membrane Protein Reconstitution
High CMC for dialysis-based removal
Confirm detergent removal and lipid reconstitution efficiency
High-Resolution Crystallography
Reported higher resolution in crystallization trials
Assess crystal quality in target protein system
Post-Solubilization Functional Assays
Rapid removal minimizes assay interference
Verify protein activity after detergent removal

Physical Description

White solid; [Merck Index] White to off-white hygroscopic powder; [Alfa Aesar MSDS]

XLogP3

1.4

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

4

Exact Mass

292.18858861 g/mol

Monoisotopic Mass

292.18858861 g/mol

Heavy Atom Count

20

LogP

1.46 (LogP)

Appearance

Assay:≥95%A crystalline solid

UNII

V109WUT6RL

GHS Hazard Statements

Aggregated GHS information provided by 7 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 3 of 7 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 4 of 7 companies with hazard statement code(s):;
H228 (25%): Flammable solid [Danger Flammable solids];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Detergents

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

29836-26-8
41444-50-2

Wikipedia

Octyl_glucoside

Use Classification

EPA Safer Chemical Functional Use Classes -> Surfactants
Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern
Lairson et al. Using Substrate Engineering to Harness Enzymatic Promiscuity and Expand Biological Catalysis Nature Chemical Biology, doi: 10.1038/nchembio828, published online 22 October 2006 http://www.nature.com/naturechemicalbiology
Tromans et al. A biomimetic receptor for glucose. Nature Chemistry, doi: 10.1038/s41557-018-0155-z, published online 12 November 2018

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